![molecular formula C12H18F3NO4 B2849945 cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 1993317-42-2](/img/structure/B2849945.png)
cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester
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Overview
Description
The compound “cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester” is a chemical with the CAS Number: 1993317-42-2 . It has a molecular weight of 297.27 and its IUPAC name is (2R,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)piperidine-2-carboxylic acid . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1 . This code provides a specific description of the molecule’s structure, including the positions of the atoms and their stereochemistry.Physical And Chemical Properties Analysis
The compound has a predicted density of 1.292±0.06 g/cm3 and a predicted boiling point of 352.3±42.0 °C . It’s important to note that these are predicted values and actual measurements may vary.Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure of this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases . The trifluoromethyl group and the piperidine scaffold contribute to the molecule’s stereochemistry and pharmacophore space, enhancing its potential as a drug candidate.
Key Points::Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active compounds. Its saturated scaffold allows for efficient exploration of structural diversity, which is crucial in the development of new drugs .
Key Points::Safety And Hazards
properties
IUPAC Name |
(2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(12(13,14)15)6-8(16)9(17)18/h7-8H,4-6H2,1-3H3,(H,17,18)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYZILUVCHUWBO-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C[C@@H]1C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester |
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